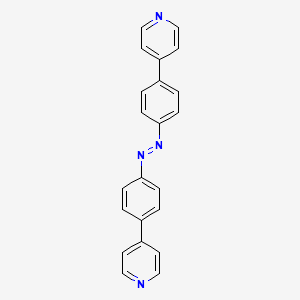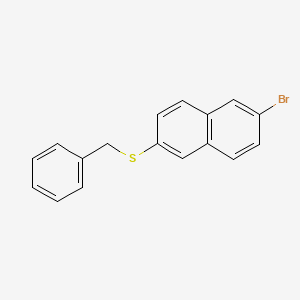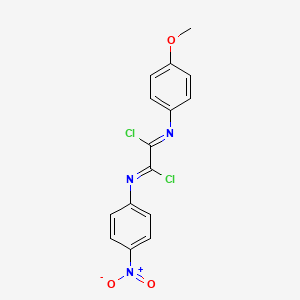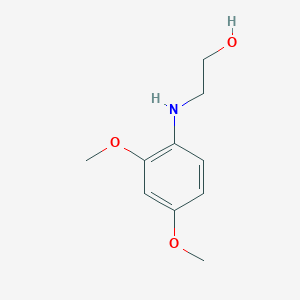![molecular formula C19H19FN6O B12523314 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide CAS No. 729563-29-5](/img/structure/B12523314.png)
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a complex organic compound that features a cyano group, a fluoro-substituted phenyl ring, a piperazine moiety, and a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Diazenyl Intermediate: The initial step involves the formation of the diazenyl intermediate by reacting 4-fluoro-3-nitroaniline with a suitable diazotizing agent, such as sodium nitrite, in the presence of an acid like hydrochloric acid.
Coupling with Piperazine: The diazenyl intermediate is then coupled with piperazine under basic conditions to form the piperazinyl-substituted diazenyl compound.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as potassium cyanide.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl and piperazine moieties are key to its binding affinity and specificity. The cyano group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 2-Cyano-2-{(E)-[4-chloro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- 2-Cyano-2-{(E)-[4-bromo-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- 2-Cyano-2-{(E)-[4-methyl-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
Uniqueness
The presence of the fluoro group in 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
729563-29-5 |
|---|---|
分子式 |
C19H19FN6O |
分子量 |
366.4 g/mol |
IUPAC名 |
2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27) |
InChIキー |
KHOURBJWIOKOAK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)

![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)





![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
